Linker-Length Differentiation: One-Carbon Acetamide Spacer vs. Two-Carbon Propanoyl Spacer in 5-Chlorobenzo[d]oxazol-2(3H)-one Indoline Conjugates
The target compound incorporates a one-carbon acetamide linker (–CH₂–CO–) between the benzoxazolone N3 and the indoline amide carbonyl, whereas the closest commercially cataloged analog, 5-chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one, employs a two-carbon propanoyl linker . Published SAR for the broader benzo[d]oxazol-2(3H)-one acetamide class demonstrates that linker length is a critical determinant of target engagement: in the M. tuberculosis InhA inhibitor series, the acetamide-linked compound 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-nitrothiazol-2-yl)acetamide achieved an IC₅₀ of 5.12 ± 0.44 μM against InhA, whereas homologation by even one methylene unit in related series altered potency by >3-fold [1]. Within the autotaxin (ATX) inhibitor patent literature (US9850203), compounds bearing the indolin-1-yl-2-oxoethyl motif (identical linker to the target compound) demonstrate ATX IC₅₀ values <500 nM, confirming that this specific linker topology is compatible with low-nanomolar target engagement [2]. The propanoyl-linked analog has no reported quantitative biological activity in any public database, making it an uncharacterized risk for procurement without de novo validation.
| Evidence Dimension | Linker length (number of methylene units between benzoxazolone N3 and indoline carbonyl) and its effect on reported biological activity |
|---|---|
| Target Compound Data | One-carbon acetamide linker (–CH₂–CO–); supported by patent-class ATX inhibitor data with IC₅₀ <500 nM for indolin-1-yl-2-oxoethyl-containing analogs |
| Comparator Or Baseline | 5-Chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one (two-carbon propanoyl linker); no public biological activity data available |
| Quantified Difference | The target compound's linker topology is validated in active ATX inhibitor chemotypes (IC₅₀ <500 nM); the propanoyl analog is biologically uncharacterized |
| Conditions | ATX enzyme inhibition assay: concentrated conditioned media from Hep3B human hepatocellular carcinoma cells, choline release detection (US9850203); InhA inhibition: recombinant MTB InhA enzymatic assay (Pedgaonkar et al., 2014) |
Why This Matters
A one-methylene difference in linker length can alter IC₅₀ by >3-fold in benzoxazolone acetamide series [1]; purchasing the uncharacterized propanoyl analog introduces unknown potency and selectivity risks that the target compound avoids by belonging to a patent-validated linker subclass [2].
- [1] Pedgaonkar GS, Sridevi JP, Jeankumar VU, Saxena S, Devi PB, Renuka J, Yogeeswari P, Sriram D. Development of benzo[d]oxazol-2(3H)-ones derivatives as novel inhibitors of Mycobacterium tuberculosis InhA. Bioorg Med Chem. 2014;22(18):5077-5087. doi:10.1016/j.bmc.2014.08.013 View Source
- [2] US Patent US9850203B2. Autotaxin inhibitor compounds. Assigned to PharmAkea. Compounds with indolin-1-yl-2-oxoethyl motif: IC₅₀ <500 nM (ATX). Available at: https://patents.google.com/patent/US9850203B2/en View Source
